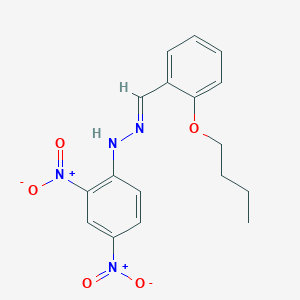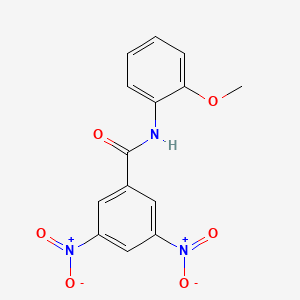
(1E)-1-(2-butoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can be used as a reagent in various organic synthesis reactions. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
- (1E)-1-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
Uniqueness
The uniqueness of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE lies in its specific butoxyphenyl and dinitrophenyl groups, which confer distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O5 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H18N4O5/c1-2-3-10-26-17-7-5-4-6-13(17)12-18-19-15-9-8-14(20(22)23)11-16(15)21(24)25/h4-9,11-12,19H,2-3,10H2,1H3/b18-12+ |
InChI Key |
DQBRHFRIMZEPDC-LDADJPATSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564964.png)
![1-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzoate](/img/structure/B11564965.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11564967.png)
![N'-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B11564971.png)
![N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564972.png)

![N-(1-{N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11564976.png)
![(4E,4'E)-4,4'-{benzene-1,4-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11564979.png)
![N-({N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564980.png)
![methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564985.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564988.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11564995.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11564999.png)

